2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid
Description
2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid (CAS: 1225751-49-4, molecular formula: C₁₂H₁₁NO₄, molecular weight: 233.22) is a quinoline derivative featuring a methoxy substituent at position 8 and an acetic acid moiety linked to the nitrogen atom of the quinolin-2-one scaffold . This compound is of interest due to its structural similarity to pharmacologically active quinoline derivatives, which often exhibit antimicrobial, antitumor, and anti-inflammatory properties .
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-(8-methoxy-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-17-9-4-2-3-8-5-6-10(14)13(12(8)9)7-11(15)16/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
YRLZBFNPRKAILT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C(=O)C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position of the quinoline ring using methyl iodide and a base like potassium carbonate.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction where the nitrogen atom of the quinoline ring reacts with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be converted to esters or amides using alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: 2-(8-Hydroxy-2-oxoquinolin-1(2H)-yl)acetic acid.
Reduction: 2-(8-Methoxy-2-hydroxyquinolin-1(2H)-yl)acetic acid.
Substitution: Esters or amides of 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe to study the biological activity of quinoline derivatives.
Medicine: Potential use in the development of new drugs due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.
Industry: Possible use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and acetic acid groups could enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Quinoline Core
Position and Type of Substituents
- 2-(5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid (CAS: 924844-13-3) Structure: Contains methoxy groups at positions 5 and 8, a methyl group at position 4, and an acetic acid side chain. Impact: The additional 5-methoxy and 4-methyl groups increase molecular weight (C₁₅H₁₅NO₅, MW: 289.28) and lipophilicity compared to the target compound. This may enhance membrane permeability but reduce aqueous solubility .
- 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid (CAS: 1315349-38-2) Structure: Features a chloro substituent at position 7 and methoxy at position 5.
- 2-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)acetic acid (CAS: 370841-56-8) Structure: Methyl groups at positions 4 and 6.
Hydrogenation and Ring Saturation
- 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (CAS: 81745-21-3) Structure: Partially saturated 3,4-dihydroquinoline ring. Impact: Reduced aromaticity (MW: 205.21) may decrease planarity, affecting intercalation with DNA or proteins. This structural feature could lower cytotoxicity compared to fully aromatic analogs .
Functional Group Modifications
Acetic Acid Side Chain
- 2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid (CAS: 300582-90-5) Structure: Pyridinone core with an amino group at position 3.
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS: 56059-30-4)
Physicochemical Properties
Notes:
Biological Activity
2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The synthesis of 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid typically involves the reaction of quinoline derivatives with acetic acid under specific conditions. The resulting compound features a quinoline core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid.
-
Cytotoxicity :
- In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of approximately 1.32 µM against MCF-7 (breast cancer) cells, comparable to established chemotherapeutics like doxorubicin .
- The compound also demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy, with an IC50 value of 16.89 nM , indicating strong potential for therapeutic applications .
-
Mechanism of Action :
- The mechanism through which 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid exerts its anticancer effects involves inducing apoptosis in cancer cells. This is supported by findings that show increased levels of reactive oxygen species (ROS) and activation of caspases, leading to cell cycle arrest at the G2/M phase .
-
Case Studies :
- A study evaluated the effects of this compound on MCF-7 cells, revealing that treatment led to significant apoptosis as evidenced by annexin V-FITC staining and cell cycle analysis .
- Another investigation into structure-activity relationships suggested that modifications in the quinoline structure could enhance anticancer activity, pointing to the importance of further chemical optimization .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid | MCF-7 | 1.32 | Apoptosis via ROS increase |
| Doxorubicin | MCF-7 | 1.21 | DNA intercalation |
| Compound 9e | MCF-7 | 1.32 | EGFR inhibition |
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with their structural features. Key aspects influencing activity include:
- Substituents on the quinoline ring : The presence of electron-donating groups such as methoxy enhances cytotoxicity.
- Functional groups : Carboxylic acids and amides have been shown to modulate activity by altering solubility and interaction with biological targets.
Q & A
Q. What spectroscopic methods are most reliable for characterizing 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methoxy group (δ ~3.8–4.0 ppm for ) and quinolinone backbone. Compare chemical shifts with structurally analogous compounds (e.g., ).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical ~261.25 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3300 cm) functional groups .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodology :
- HPLC with UV Detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities. Monitor at λ = 254 nm (quinolinone absorbance).
- Melting Point Analysis : Compare observed melting points (e.g., reports 271–274°C for a related compound) with literature values to detect solvates or polymorphs .
Advanced Research Questions
Q. What catalytic strategies improve the yield of 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid in multi-step syntheses?
- Methodology :
- Palladium-Catalyzed Coupling : Optimize Buchwald-Hartwig amination or cross-coupling to introduce the methoxy group (see for Pd-catalyzed protocols).
- Acid Catalysis : Use sulfuric acid or p-toluenesulfonic acid () for esterification or cyclization steps. Monitor reaction progress via TLC or in situ IR.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, as shown in for similar heterocycles .
Q. How do structural modifications (e.g., methoxy group position) impact biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 6-methoxy or demethylated variants) and compare activity in assays (e.g., enzyme inhibition).
- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases or receptors). Reference ’s analysis of ether/ester linkages in molecular interactions .
Q. How should researchers address discrepancies in reported solubility or stability data?
- Methodology :
- Reproducibility Protocols : Replicate experiments under controlled humidity/temperature (e.g., notes decomposition at >250°C).
- Dynamic Light Scattering (DLS) : Characterize particle size distribution in aqueous buffers to assess aggregation.
- Cross-Validation : Compare data with structurally related compounds (e.g., ’s solubility data for methyl esters) .
Safety and Handling
Q. What are critical safety measures for handling this compound in laboratory settings?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles ( classify it as skin/eye irritant).
- Ventilation : Use fume hoods to avoid inhalation of aerosols ( recommends respiratory protection with P95 masks).
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion () .
Q. How should stability under varying pH conditions be evaluated?
- Methodology :
Mechanistic and Analytical Challenges
Q. What mechanistic insights explain the reactivity of the quinolinone core?
Q. How can researchers resolve conflicting data on metabolic pathways?
- Methodology :
- In Vitro Metabolism Assays : Use liver microsomes (e.g., human CYP450 enzymes) to identify phase I/II metabolites. Compare with ’s protocols for acyl glycine analysis.
- High-Resolution Mass Spectrometry (HRMS-MS) : Fragment ions to distinguish structural isomers (e.g., hydroxylation vs. demethylation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
